Tetrahydrocorticosterone-d5

Description

BenchChem offers high-quality Tetrahydrocorticosterone-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrocorticosterone-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

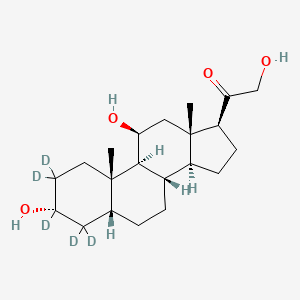

Molecular Formula |

C21H34O4 |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3,11-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,17+,19-,20+,21+/m1/s1/i7D2,9D2,13D |

InChI Key |

RHQQHZQUAMFINJ-CILVTQTISA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O)C)([2H])[2H])O |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Deuterium-Labeled Tetrahydrocorticosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterium-labeled Tetrahydrocorticosterone (B45631), a crucial tool in metabolic research and clinical diagnostics. This document outlines a feasible synthetic pathway, detailed experimental protocols, and methods for characterization, tailored for researchers and professionals in the fields of drug development and steroid analysis.

Introduction

Tetrahydrocorticosterone (THC) is a primary metabolite of corticosterone (B1669441), a glucocorticoid hormone. The use of stable isotope-labeled internal standards, such as deuterium-labeled THC, is essential for accurate quantification in complex biological matrices by mass spectrometry. This guide details a synthetic approach for preparing deuterium-labeled tetrahydrocorticosterone with high isotopic enrichment, focusing on a reductive deuteration strategy.

Synthetic Pathway and Strategy

The proposed synthesis of deuterium-labeled tetrahydrocorticosterone ([²H₅]-THC) starts from corticosterone. The key transformation is the reductive deuteration of the α,β-unsaturated ketone moiety in the A-ring of a suitable precursor. A plausible pathway, adapted from established methods for related corticosteroids, is outlined below.[1]

Caption: Proposed synthetic pathway for [²H₅]-Tetrahydrocorticosterone.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related deuterium-labeled corticosteroids.[1][2]

Protection of the 21-Hydroxyl Group

The initial step involves the protection of the primary hydroxyl group at the C-21 position to prevent unwanted side reactions.

-

Materials: Corticosterone, Acetic Anhydride, Pyridine.

-

Procedure:

-

Dissolve corticosterone in pyridine.

-

Add acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield corticosterone-21-acetate.

-

Introduction of a Δ¹-Double Bond

To facilitate the subsequent reductive deuteration of the entire A-ring, a Δ¹-double bond is introduced to create a cross-conjugated dienone system.

-

Materials: Corticosterone-21-acetate, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Selenium Dioxide (SeO₂), Dioxane.

-

Procedure:

-

Dissolve corticosterone-21-acetate in dry dioxane.

-

Add DDQ or a catalytic amount of SeO₂ to the solution.

-

Reflux the mixture for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter to remove any precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain Δ¹,⁴-Corticosterone-21-acetate.

-

Reductive Deuteration of the A-Ring

This is the key step where five deuterium (B1214612) atoms are introduced into the A-ring.

-

Materials: Δ¹,⁴-Corticosterone-21-acetate, 5% Rhodium on Alumina (Rh/Al₂O₃), Deuterated Acetic Acid (CH₃COOD), Deuterium gas (D₂).

-

Procedure:

-

Place Δ¹,⁴-Corticosterone-21-acetate and 5% Rh/Al₂O₃ in a reaction vessel.

-

Add CH₃COOD as the solvent.

-

Evacuate the vessel and fill with deuterium gas (this process should be repeated 3-5 times).

-

Stir the reaction mixture under a positive pressure of deuterium gas at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the catalyst and wash with a suitable solvent.

-

Evaporate the solvent under reduced pressure to obtain the crude [²H₅]-Tetrahydrocorticosterone-21-acetate.

-

Deprotection of the 21-Hydroxyl Group

The final step is the removal of the acetate (B1210297) protecting group to yield the desired product.

-

Materials: [²H₅]-Tetrahydrocorticosterone-21-acetate, Potassium Carbonate (K₂CO₃), Methanol (B129727) (MeOH).

-

Procedure:

-

Dissolve the crude [²H₅]-Tetrahydrocorticosterone-21-acetate in methanol.

-

Add a catalytic amount of K₂CO₃.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent and purify the crude product by column chromatography or preparative HPLC to yield [²H₅]-Tetrahydrocorticosterone.

-

Data Presentation

The isotopic purity of the final product is a critical parameter. The following table summarizes typical isotopic distribution data obtained for a similar synthesis of deuterium-labeled tetrahydrocortisol (B1682764), which can be expected to be comparable for tetrahydrocorticosterone.[1]

| Labeled Compound | Isotopic Form | Isotopic Purity (atom %D) |

| Tetrahydrocortisol-d₅ | [²H₅] | 86.17 |

| allo-Tetrahydrocortisol-d₅ | [²H₅] | 74.46 |

| Tetrahydrocortisone-d₅ | [²H₅] | 81.90 |

Data adapted from Furuta et al., Steroids, 1999.

Characterization and Quality Control

The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight and confirm the incorporation of five deuterium atoms. The isotopic distribution can be calculated from the mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to confirm the positions of the deuterium labels and to ensure the structural integrity of the steroid backbone. The absence of signals in the ¹H NMR spectrum at the labeled positions and the presence of corresponding signals in the ²H NMR spectrum provide definitive evidence of successful deuteration.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of deuterium-labeled tetrahydrocorticosterone is depicted below.

Caption: Workflow for the synthesis and purification of [²H₅]-THC.

Conclusion

This technical guide provides a detailed methodology for the synthesis of deuterium-labeled tetrahydrocorticosterone. The described multi-step synthesis, involving protection, dehydrogenation, reductive deuteration, and deprotection, is a robust approach to obtain the desired labeled compound with high isotopic enrichment. Careful execution of the experimental protocols and thorough characterization of the final product are crucial for its successful application as an internal standard in quantitative mass spectrometric assays.

References

In-Depth Technical Guide to the Mass Spectrum Analysis of Tetrahydrocorticosterone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the mass spectrum analysis of Tetrahydrocorticosterone-d5. Given the limited direct literature on the mass spectrometric behavior of this specific deuterated isotopologue, this guide synthesizes information from the analysis of the parent compound, structurally similar steroids, and established analytical chemistry principles. Tetrahydrocorticosterone-d5 is the deuterium-labeled form of Tetrahydrocorticosterone and is primarily utilized as an internal standard for quantitative analyses using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its molecular formula is C21H29D5O4, with a molecular weight of 355.52.[2]

Physicochemical Properties of Tetrahydrocorticosterone

Understanding the fundamental properties of the parent compound, Tetrahydrocorticosterone, is crucial for developing robust analytical methods.

| Property | Value | Reference |

| Molecular Formula | C21H34O4 | [3][4][5] |

| Molar Mass | 350.5 g/mol | [3] |

| Exact Mass | 350.24570956 Da | [3] |

| Description | A 21-hydroxysteroid, considered a hydrophobic molecule and a urinary metabolite of corticosterone. | [4][6] |

Predicted Mass Spectrometric Fragmentation of Tetrahydrocorticosterone-d5

Disclaimer: The following fragmentation data is predicted based on the known fragmentation patterns of similar steroid structures and has not been experimentally verified from the available literature for Tetrahydrocorticosterone-d5.

In a typical tandem mass spectrometry (MS/MS) experiment using positive mode electrospray ionization (ESI), the precursor ion would be the protonated molecule, [M+H]+. For Tetrahydrocorticosterone-d5, this would be m/z 356.5. Collision-induced dissociation (CID) would then generate characteristic product ions. The fragmentation of steroids often involves the loss of water molecules from hydroxyl groups and cleavage of the steroid backbone, particularly around functional groups.[7][8]

| Ion Type | Predicted m/z | Description |

| Precursor Ion | 356.5 | [M+H]+ |

| Product Ion 1 | 338.5 | [M+H - H2O]+ |

| Product Ion 2 | 320.5 | [M+H - 2H2O]+ |

| Product Ion 3 | 302.5 | [M+H - 3H2O]+ |

Experimental Protocol for Quantitative Analysis

This section outlines a generalized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantitative analysis of a steroid analyte using Tetrahydrocorticosterone-d5 as an internal standard.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Common methods for biological matrices like plasma or urine include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][9][10][11]

Solid-Phase Extraction (SPE) Protocol:

-

Conditioning: A C18 SPE cartridge is conditioned with 1 mL of methanol (B129727) followed by 1 mL of water.[1]

-

Loading: The biological sample (e.g., 1 mL of urine or plasma), spiked with a known concentration of Tetrahydrocorticosterone-d5, is loaded onto the cartridge.

-

Washing: The cartridge is washed with 1 mL of water to remove polar impurities.

-

Elution: The analyte and internal standard are eluted with 1 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume (e.g., 100 µL) of the initial mobile phase.

Liquid Chromatography (LC)

Reversed-phase chromatography is typically employed for the separation of steroids.[2][12][13]

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[1][7][14]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Collision Gas | Argon |

MRM Transitions (Predicted):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tetrahydrocorticosterone | 351.2 | 333.2 | 15 |

| Tetrahydrocorticosterone-d5 | 356.5 | 338.5 | 15 |

Visualizations

Experimental Workflow

Caption: A generalized workflow for the quantitative analysis of steroids using LC-MS/MS.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation pathway of protonated Tetrahydrocorticosterone-d5.

References

- 1. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydrocorticosterone | C21H34O4 | CID 65553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 68-42-8: Tetrahydrocorticosterone | CymitQuimica [cymitquimica.com]

- 5. Tetrahydrocorticosterone - Wikipedia [en.wikipedia.org]

- 6. Human Metabolome Database: Showing metabocard for Tetrahydrocorticosterone (HMDB0000268) [hmdb.ca]

- 7. Mass Spectrometry Theory and Application to Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tandfonline.com [tandfonline.com]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A high-performance liquid chromatography-electrospray-tandem mass spectrometry analysis of cortisol and metabolites in placental perfusate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC-MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Tetrahydrocorticosterone-d5 in Various Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Tetrahydrocorticosterone-d5, a deuterated isotopologue of a key metabolite of corticosterone. Understanding the stability of this compound in various solvents is critical for its accurate quantification in research and clinical settings, particularly in studies involving pharmacokinetics and metabolism where it serves as an internal standard. This document outlines storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Introduction to Tetrahydrocorticosterone-d5

Tetrahydrocorticosterone-d5 is the deuterium-labeled form of Tetrahydrocorticosterone, a primary metabolite of the glucocorticoid hormone corticosterone. Due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, deuterated compounds like Tetrahydrocorticosterone-d5 are expected to exhibit greater metabolic and chemical stability compared to their non-deuterated counterparts. This enhanced stability makes them ideal for use as internal standards in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). However, their stability in various organic solvents used for sample preparation and storage is a critical factor that can influence the accuracy and reproducibility of analytical data.

Stability of Tetrahydrocorticosterone-d5 in Different Solvents

While specific quantitative stability data for Tetrahydrocorticosterone-d5 across a range of solvents is not extensively available in peer-reviewed literature, general recommendations and data from similar corticosteroids provide valuable insights. The stability of Tetrahydrocorticosterone-d5 in solution is dependent on the solvent type, storage temperature, and duration.

General Storage Recommendations:

-

Powder: As a solid, Tetrahydrocorticosterone-d5 is relatively stable. For long-term storage, it is recommended to keep it at -20°C, where it can be stable for up to 3 years. For shorter periods, storage at 4°C for up to 2 years is also acceptable.[1]

-

In Solvent: Once dissolved in a solvent, the stability of Tetrahydrocorticosterone-d5 decreases. For optimal stability, solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare fresh solutions for immediate use and to avoid repeated freeze-thaw cycles, which can lead to degradation.

Solvent-Specific Considerations (Inferred from related compounds):

The choice of solvent is critical for maintaining the integrity of Tetrahydrocorticosterone-d5 in solution. Common solvents used in bioanalytical laboratories include methanol (B129727), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Recommended Storage Temperature | Expected Stability | Notes |

| Methanol | -20°C or below | Good | Methanol is a common solvent for corticosteroids and their deuterated analogs. Solutions of similar deuterated steroids in methanol are commercially available, suggesting good stability under recommended storage conditions. |

| Acetonitrile | -20°C or below | Good | Acetonitrile is another widely used solvent in LC-MS applications. It is generally considered a suitable solvent for steroid analysis, with good stability expected at low temperatures. |

| DMSO | -20°C or below | Moderate | While DMSO is an excellent solvent for many compounds, it can absorb atmospheric water, which may affect the long-term stability of sensitive compounds. For corticosteroids, degradation in the presence of methanol has been noted, suggesting that reactive solvents should be used with caution. |

| Ethanol | -20°C or below | Good | Ethanolic solutions of some corticosteroids have shown good stability, particularly when stored at low temperatures. |

| Aqueous Solutions | 2-8°C (short-term) or -20°C (long-term) | Poor to Moderate | Corticosteroids can be susceptible to hydrolysis in aqueous solutions. The pH of the solution can significantly impact stability. It is recommended to prepare aqueous solutions fresh and use them promptly. |

Experimental Protocols

Protocol for Assessing Long-Term Stability

This protocol outlines a method for evaluating the long-term stability of Tetrahydrocorticosterone-d5 in a specific solvent.

Objective: To determine the degradation of Tetrahydrocorticosterone-d5 in a selected solvent over an extended period under specified storage conditions.

Materials:

-

Tetrahydrocorticosterone-d5

-

High-purity solvent (e.g., methanol, acetonitrile, DMSO)

-

LC-MS/MS system

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Autosampler vials

Procedure:

-

Stock Solution Preparation: Accurately weigh a known amount of Tetrahydrocorticosterone-d5 and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Dilute the stock solution with the same solvent to prepare working solutions at a concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).

-

Aliquoting and Storage: Aliquot the working solution into multiple autosampler vials to avoid repeated freeze-thaw cycles of the bulk solution.

-

Time-Zero Analysis: Immediately analyze a set of freshly prepared aliquots (n=3) to establish the initial concentration (Time 0).

-

Storage: Store the remaining aliquots at the desired temperature conditions (e.g., -20°C and 4°C).

-

Scheduled Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a set of aliquots from each storage condition and allow them to equilibrate to room temperature.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of Tetrahydrocorticosterone-d5.

-

Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. A compound is typically considered stable if the concentration remains within ±15% of the initial value.

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the potential degradation pathways and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of Tetrahydrocorticosterone-d5 under various stress conditions.

Materials:

-

Tetrahydrocorticosterone-d5 solution in a chosen solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H2O2)

-

UV lamp

-

Heating block or oven

-

LC-MS/MS system

Procedure:

-

Acid Hydrolysis: Mix the Tetrahydrocorticosterone-d5 solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the Tetrahydrocorticosterone-d5 solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis and neutralize before analysis.

-

Oxidative Degradation: Mix the Tetrahydrocorticosterone-d5 solution with a solution of 3% H2O2. Incubate at room temperature for a defined period.

-

Thermal Degradation: Heat the Tetrahydrocorticosterone-d5 solution at an elevated temperature (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the Tetrahydrocorticosterone-d5 solution to UV light (e.g., 254 nm) for a defined period.

-

Analysis: Analyze all stressed samples, along with a control sample (unstressed), by LC-MS/MS.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products and calculate the percentage of degradation.

Visualizations

Glucocorticoid Receptor Signaling Pathway

Tetrahydrocorticosterone is a metabolite of corticosterone, a glucocorticoid that exerts its effects through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor.

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a stability study of Tetrahydrocorticosterone-d5 in a given solvent.

References

The Dichotomous Roles of Tetrahydrocorticosterone Metabolites: A Technical Guide for Researchers

An In-depth Exploration of 5α- and 5β-Tetrahydrocorticosterone in Glucocorticoid Receptor Signaling, Neurotransmission, and Inflammation

This technical guide provides a comprehensive overview of the biological roles of tetrahydrocorticosterone (B45631) (THB) metabolites, with a particular focus on the distinct activities of its primary stereoisomers, 5α-tetrahydrocorticosterone (5α-THB) and 5β-tetrahydrocorticosterone (5β-THB). While both are metabolites of the primary stress hormone corticosterone (B1669441), they exhibit divergent physiological functions, ranging from potent anti-inflammatory and neuroactive effects to serving as biomarkers of adrenal activity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, quantitative data on their biological activities, and explicit experimental protocols for their study.

Core Biological Functions and Mechanisms of Action

Tetrahydrocorticosterone is the collective term for the A-ring reduced metabolites of corticosterone. The orientation of the hydrogen atom at the C5 position of the steroid's A-ring results in two key stereoisomers with markedly different biological profiles.

5β-Tetrahydrocorticosterone (5β-THB): The Inactive Biomarker

5β-THB is generally considered to be a biologically inactive metabolite of corticosterone. Its primary significance lies in its role as a biomarker for adrenal gland function and corticosterone metabolism. 5β-THB is formed from corticosterone by the action of the enzyme 5β-reductase, which is predominantly found in the liver. It exhibits minimal binding affinity for the glucocorticoid receptor (GR) and, consequently, does not activate glucocorticoid-mediated signaling pathways. Therefore, urinary or serum levels of 5β-THB can provide valuable insights into the overall production and turnover of corticosterone, aiding in the diagnosis of conditions related to adrenal and endocrine function.

5α-Tetrahydrocorticosterone (5α-THB or Allotetrahydrocorticosterone): The Dissociated Anti-inflammatory and Neuroactive Modulator

In stark contrast to its 5β isomer, 5α-THB, also known as allotetrahydrocorticosterone, is a biologically active metabolite with a unique pharmacological profile. It is formed from corticosterone by the enzyme 5α-reductase. 5α-THB has garnered significant interest for its "dissociated" glucocorticoid activity, exhibiting potent anti-inflammatory effects with a reduced propensity for the metabolic side effects commonly associated with conventional glucocorticoids.

The anti-inflammatory actions of 5α-THB are mediated through its interaction with the glucocorticoid receptor. However, its engagement with the GR differs from that of corticosterone. Studies have shown that 5α-THB induces a slower nuclear translocation of the GR and does not promote the phosphorylation of the receptor at serine 211, a key step in the activation of many glucocorticoid-responsive genes. This altered signaling cascade is thought to underlie its dissociated profile, leading to the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while enhancing the production of the anti-inflammatory cytokine interleukin-10 (IL-10).

Beyond its anti-inflammatory properties, 5α-THB also functions as a neuroactive steroid, modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This interaction suggests potential anxiolytic and sedative effects.

Tetrahydrodeoxycorticosterone (B129496) (THDOC): A Potent Neurosteroid

A related and noteworthy metabolite is tetrahydrodeoxycorticosterone (THDOC), which is derived from deoxycorticosterone. THDOC is a potent positive allosteric modulator of the GABA-A receptor, significantly enhancing GABAergic inhibition. This action contributes to its sedative, anxiolytic, and anticonvulsant properties.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activities of tetrahydrocorticosterone metabolites and related neurosteroids.

| Metabolite | Receptor | Binding Affinity (Kd) | Cell/Tissue Type | Reference |

| 5α-Tetrahydrocorticosterone (5α-THB) | Glucocorticoid Receptor | 268 nM | Rat Hepatocytes | [1] |

| 5β-Tetrahydrocorticosterone (5β-THB) | Glucocorticoid Receptor | Minimal (Specific Kd not determined) | General Observation | [2] |

| Metabolite | Biological Effect | Effective Concentration | In Vitro/In Vivo Model | Reference |

| 5α-Tetrahydrocorticosterone (5α-THB) | Suppression of TNF-α secretion | 1 µM | LPS-stimulated murine macrophages | [3] |

| 5α-Tetrahydrocorticosterone (5α-THB) | Suppression of IL-6 secretion | 1 µM | LPS-stimulated murine macrophages | [3] |

| 5α-Tetrahydrocorticosterone (5α-THB) | Enhancement of IL-10 secretion | 1 µM | LPS-stimulated murine macrophages | [3] |

| Tetrahydrodeoxycorticosterone (THDOC) | Reduction of spontaneous inhibitory postsynaptic currents | EC50 = 67 nM | Rat Hypothalamic Neurons |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological roles of tetrahydrocorticosterone metabolites.

Competitive Radioligand Binding Assay for Glucocorticoid Receptor Affinity

Objective: To determine the binding affinity (Kd) of tetrahydrocorticosterone metabolites for the glucocorticoid receptor.

Materials:

-

Purified recombinant human glucocorticoid receptor or cell lysates containing the receptor.

-

[³H]-dexamethasone (radiolabeled ligand).

-

Unlabeled dexamethasone (B1670325) (for determining non-specific binding).

-

Test compounds (5α-THB, 5β-THB).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 10% glycerol).

-

Scintillation vials and scintillation fluid.

-

Scintillation counter.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds and dexamethasone in assay buffer. The final concentration range should be sufficient to generate a complete competition curve (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or unlabeled dexamethasone (10 µM final concentration for non-specific binding) or unlabeled test compound at various concentrations.

-

50 µL of [³H]-dexamethasone at a fixed concentration (typically at or below its Kd, e.g., 1-5 nM).

-

100 µL of the glucocorticoid receptor preparation.

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Anti-inflammatory Assay: Cytokine Measurement in Macrophages

Objective: To assess the effect of tetrahydrocorticosterone metabolites on the production of pro- and anti-inflammatory cytokines by macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

-

Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Lipopolysaccharide (LPS).

-

Test compounds (5α-THB, 5β-THB).

-

ELISA kits for TNF-α, IL-6, and IL-10.

-

96-well cell culture plates.

-

CO₂ incubator.

Procedure:

-

Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10 µM) or vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a control group without LPS stimulation.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Normalize cytokine concentrations to the total protein content of the cells in each well if necessary. Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the anti-inflammatory effects of the metabolites.

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

Objective: To evaluate the modulatory effects of tetrahydrocorticosterone metabolites on GABA-A receptor-mediated currents.

Materials:

-

Neurons expressing GABA-A receptors (e.g., primary hippocampal neurons or a suitable cell line).

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

-

Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP; pH 7.2).

-

GABA.

-

Test compounds (5α-THB, THDOC).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and perfusion system.

-

Borosilicate glass capillaries for patch pipettes.

Procedure:

-

Cell Preparation: Prepare a coverslip with adherent neurons for recording.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording Setup: Place the coverslip in the recording chamber and perfuse with the external solution.

-

Whole-Cell Configuration: Approach a neuron with the patch pipette and form a gigaohm seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Current Recording: Clamp the cell at a holding potential of -60 mV. Apply GABA (e.g., 1-10 µM) via a perfusion system to evoke GABA-A receptor-mediated currents.

-

Compound Application: Co-apply the test compound with GABA to assess its modulatory effect on the GABA-evoked current.

-

Data Acquisition and Analysis: Record the currents using the patch-clamp amplifier and data acquisition software. Measure the peak amplitude, rise time, and decay time of the currents in the presence and absence of the test compound. Determine the potentiation or inhibition of the GABA-A receptor current by the metabolite.

Visualizations: Signaling Pathways and Experimental Workflows

Metabolic Pathway of Corticosterone

References

- 1. researchgate.net [researchgate.net]

- 2. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrahydrocorticosterone-d5 as a Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Tetrahydrocorticosterone-d5 (THB-d5) as a tracer in metabolic research and drug development. It details the core principles of its use as an internal standard in mass spectrometry-based quantification, outlines experimental protocols, and presents the metabolic context of its unlabeled counterpart, tetrahydrocorticosterone (B45631).

Introduction to Tetrahydrocorticosterone-d5

Tetrahydrocorticosterone-d5 is a deuterated form of tetrahydrocorticosterone, a primary metabolite of corticosterone (B1669441). The incorporation of five deuterium (B1214612) atoms into the molecule results in a stable, heavier isotopolog that is chemically identical to the endogenous compound but can be distinguished by its mass-to-charge ratio (m/z) in a mass spectrometer. This property makes it an ideal internal standard for quantitative analysis of tetrahydrocorticosterone in biological matrices. The use of stable isotope-labeled standards is the gold standard in quantitative mass spectrometry, offering high accuracy and precision by correcting for variations in sample preparation and instrument response.

Core Applications

The primary application of Tetrahydrocorticosterone-d5 is as an internal standard for the accurate quantification of endogenous tetrahydrocorticosterone in various biological samples, such as urine and plasma. This is crucial for:

-

Metabolic Studies: Investigating the metabolic pathways of corticosterone and understanding the activity of enzymes involved, such as 5α-reductase and 5β-reductase.

-

Pharmacokinetic Studies: Assessing how the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents affect corticosterone metabolism.

-

Clinical Research: Studying adrenal function and diagnosing disorders related to corticosterone metabolism.

-

Drug Development: Evaluating the on-target and off-target effects of new chemical entities on steroid hormone profiles.

The Corticosterone Metabolic Pathway

Tetrahydrocorticosterone is a key downstream metabolite of corticosterone. Understanding this pathway is essential for interpreting data from studies using THB-d5 as a tracer. Corticosterone is first converted to dihydrocorticosterone by either 5α-reductase or 5β-reductase. Subsequently, 3α-hydroxysteroid dehydrogenase acts on dihydrocorticosterone to produce tetrahydrocorticosterone.

Experimental Protocols

The following sections provide a generalized protocol for the quantitative analysis of tetrahydrocorticosterone in biological samples using Tetrahydrocorticosterone-d5 as an internal standard. This protocol is based on established methods for steroid analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Steroid Extraction from Urine

This protocol details the steps for extracting steroids from a urine matrix, including the enzymatic removal of glucuronide conjugates.

The Deuterium Switch: A Technical Guide to the Physicochemical Characteristics of Deuterated Steroids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical characteristics of deuterated steroids, offering a comparative analysis with their non-deuterated counterparts. The strategic replacement of hydrogen with deuterium (B1214612) can significantly alter a steroid's metabolic fate, thereby enhancing its therapeutic profile. Understanding the fundamental physicochemical changes underpinning these benefits is crucial for the rational design and development of next-generation steroid-based therapeutics.

Core Physicochemical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium, a stable isotope of hydrogen with an additional neutron, results in a marginal increase in molecular weight. While this change may appear minor, it can lead to subtle yet significant alterations in other physicochemical properties due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength is the basis of the kinetic isotope effect, which can slow down metabolic processes.[1]

Below is a summary of key physicochemical data for two prominent steroids, testosterone (B1683101) and cortisol, and their deuterated analogs.

Table 1: Physicochemical Properties of Testosterone and Deuterated Testosterone

| Property | Testosterone | Testosterone-d3 (B3025694) | Testosterone-d5 |

| Molecular Formula | C₁₉H₂₈O₂ | C₁₉H₂₅D₃O₂[2] | C₁₉H₂₃D₅O₂ |

| Molecular Weight ( g/mol ) | 288.43[3][4][5] | 291.4[2] | 293.24 |

| Melting Point (°C) | 155[5] | 54-59 (Undecanoate ester)[6] | Not available |

| Water Solubility (mg/L at 25°C) | 23.4[5] | Not available | Not available |

| Calculated logP | 3.3[3][5] | 3.3[3] | Not available |

Note: Direct experimental data for the melting point and solubility of testosterone-d3 (free form) is limited. The provided melting point is for the deuterated undecanoate ester.

Table 2: Physicochemical Properties of Cortisol and Deuterated Cortisol

| Property | Cortisol | Cortisol-d4 |

| Molecular Formula | C₂₁H₃₀O₅ | C₂₁H₂₆D₄O₅[7][8] |

| Molecular Weight ( g/mol ) | 362.46[9] | 366.48[7] |

| Melting Point (°C) | 205-222[9] | 211-214 |

| Water Solubility (mg/L at 25°C) | 280[9] | Not available |

| Calculated logP | 1.6[10] | 1.6[10] |

Experimental Protocols

Accurate determination of the physicochemical properties of deuterated steroids is essential for understanding their behavior in biological systems. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (logP) by High-Performance Liquid Chromatography (HPLC)

Lipophilicity, a critical parameter for drug absorption and distribution, can be effectively determined using reversed-phase HPLC (RP-HPLC). The retention time of a compound on a nonpolar stationary phase is correlated with its octanol-water partition coefficient (logP).

Methodology:

-

System Preparation:

-

HPLC System: An Agilent 1200 Infinity Series or equivalent, equipped with a Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Sample Preparation:

-

Prepare stock solutions of the non-deuterated and deuterated steroid in a suitable organic solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solutions.

-

For the logP determination, saturate the water phase (pH 7.4 phosphate (B84403) buffer) with octanol (B41247) and the octanol phase with water.

-

Dissolve a known amount of the steroid in a 50/50 mixture of the saturated water and octanol phases.

-

Shake the mixture and allow the phases to separate for 24 hours.

-

-

Chromatographic Analysis:

-

Injection Volume: 10 µL.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution: Start with a suitable percentage of Mobile Phase B (e.g., 50%), increase linearly to a higher percentage (e.g., 95%) over a defined period (e.g., 2 minutes), hold for a short duration, and then return to the initial conditions to re-equilibrate the column.

-

Detection: Monitor the elution of the steroid using the DAD at its maximum absorbance wavelength (λmax).

-

-

Data Analysis:

-

Analyze the water and octanol phases to determine the concentration of the steroid in each.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the water phase.

-

The logP is the logarithm of the partition coefficient.

-

Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity and isotopic purity of deuterated steroids.

Methodology:

-

System Preparation:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for most corticosteroids.

-

-

Sample Preparation:

-

Protein Precipitation: For biological samples (e.g., plasma), thaw the sample and add an internal standard working solution (containing the deuterated steroid). Precipitate proteins by adding a solution like zinc sulfate. Vortex and centrifuge to separate the supernatant.

-

Liquid-Liquid Extraction: An alternative is to use a solvent system like tert-butyl methyl ether/ethyl acetate (B1210297) to extract the steroids. The organic layer is then dried and reconstituted in a suitable solvent for injection.

-

-

LC-MS/MS Analysis:

-

Couple the HPLC system (as described in 2.1) to the mass spectrometer.

-

MRM Transitions: For each steroid and its deuterated internal standard, optimize at least two MRM transitions (a quantifier and a qualifier) to ensure accurate identification and quantification. The precursor ion is typically the protonated molecule [M+H]⁺, and the product ions are specific fragments generated by collision-induced dissociation.

-

-

Data Analysis:

-

The concentration of the analyte is determined by comparing its peak area to that of the known concentration of the deuterated internal standard.

-

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of deuterated steroids and for confirming the position of deuterium incorporation.

Methodology:

-

System Preparation:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz) equipped with a suitable probe.

-

-

Sample Preparation:

-

Dissolve the deuterated steroid sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

-

¹H NMR Spectroscopic Measurements:

-

Acquire the ¹H NMR spectrum. The absence or significant reduction of a signal at a specific chemical shift compared to the non-deuterated standard confirms the position of deuteration.

-

-

²H (Deuterium) NMR Spectroscopy:

-

For a more direct confirmation, a ²H NMR spectrum can be acquired. A peak in the ²H NMR spectrum will correspond to the position of the deuterium label.

-

Steroid Signaling Pathways

Steroids exert their biological effects through two main signaling pathways: the classical genomic pathway and the more rapid non-genomic pathway. Deuteration can influence the pharmacokinetics of a steroid, thereby affecting the duration and intensity of its interaction with these pathways.

Genomic Signaling Pathway

The genomic pathway involves the steroid hormone diffusing across the cell membrane and binding to its specific intracellular receptor. This complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription of target genes and ultimately protein synthesis. This process typically takes hours to days to manifest its full effect.

Non-Genomic Signaling Pathway

In contrast to the genomic pathway, non-genomic signaling is characterized by rapid cellular responses that occur within seconds to minutes. These effects are mediated by membrane-associated steroid receptors that activate intracellular second messenger systems, such as protein kinases. This leads to a cascade of events that can modulate cellular function without direct gene transcription.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Testosterone-d3 | C19H28O2 | CID 16220011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Testosterone - Wikipedia [en.wikipedia.org]

- 5. Testosterone | C19H28O2 | CID 6013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TESTOSTERONE UNDECANOATE-D3 CAS#: [m.chemicalbook.com]

- 7. 73565-87-4 CAS MSDS (CORTISOL-9,11,12,12-D4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. mpbio.com [mpbio.com]

- 10. Cortisol-9,11,12,12-d4 | C21H30O5 | CID 53442221 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide to the Certificate of Analysis for Tetrahydrocorticosterone-d5

Disclaimer: A publicly available Certificate of Analysis (CoA) for Tetrahydrocorticosterone-d5 could not be located. The following guide utilizes data from the Certificate of Analysis for a closely related compound, Tetrahydrocortisol-d5, provided by MedChemExpress, to serve as a representative example for researchers, scientists, and drug development professionals. All data presented herein should be considered illustrative.

Introduction

Tetrahydrocorticosterone-d5 is a deuterated analog of Tetrahydrocorticosterone, a metabolite of corticosterone. Stable isotope-labeled compounds like Tetrahydrocorticosterone-d5 are crucial for a variety of applications in research and drug development, particularly as internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] A Certificate of Analysis is a critical document that accompanies such standards, providing essential information about their identity, purity, and quality. This guide offers an in-depth look at the typical components of a CoA for a deuterated steroid, using Tetrahydrocortisol-d5 as a stand-in example.

Data Presentation: An Exemplary Certificate of Analysis

The quantitative data from a typical Certificate of Analysis for a deuterated steroid is summarized below. This data is derived from the CoA for Tetrahydrocortisol-d5 (Batch No. 705362) from MedChemExpress.[2]

| Parameter | Result | Method |

| Appearance | White to off-white (Solid) | Visual Inspection |

| Purity (HPLC) | 99.19% | High-Performance Liquid Chromatography |

| Isotopic Enrichment | 99.81% | Mass Spectrometry |

| Molecular Formula | C21H29D5O5 | - |

| Molecular Weight | 371.52 | - |

| Storage | -20°C, protect from light | - |

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in a Certificate of Analysis for a deuterated steroid.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

Objective: To determine the percentage of the main compound (e.g., Tetrahydrocorticosterone-d5) relative to any impurities.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ultrapure water

-

Reference standard of the non-deuterated compound (if available)

Procedure:

-

Standard and Sample Preparation:

-

A standard solution is prepared by dissolving a known quantity of the reference material in a suitable solvent (e.g., methanol or acetonitrile) to achieve a specific concentration.

-

The sample solution is prepared by dissolving the deuterated compound in the same solvent at a similar concentration.

-

-

Chromatographic Conditions:

-

A gradient or isocratic elution method is developed to achieve optimal separation of the main peak from any impurity peaks. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.

-

The flow rate and column temperature are optimized to ensure sharp, symmetrical peaks.

-

-

Detection:

-

The eluent is monitored at a specific UV wavelength where the compound exhibits maximum absorbance.

-

-

Data Analysis:

-

The purity is calculated based on the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

-

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

Mass spectrometry is employed to determine the isotopic enrichment of a deuterated compound. This analysis confirms the degree to which hydrogen atoms have been replaced by deuterium.

Objective: To quantify the percentage of the desired deuterated species (d5) relative to other isotopic variants (d0, d1, d2, d3, d4).

Instrumentation:

-

High-Resolution Mass Spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

Reagents:

-

A suitable solvent for dissolving the sample (e.g., acetonitrile/water).

Procedure:

-

Sample Preparation:

-

A dilute solution of the deuterated standard is prepared in a solvent compatible with the mass spectrometer's ionization source.

-

-

Mass Spectrometric Analysis:

-

The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in full scan mode.

-

The instrument is calibrated to ensure high mass accuracy.

-

-

Data Analysis:

-

The relative intensities of the ion signals corresponding to the different isotopic species (M+0, M+1, M+2, M+3, M+4, M+5) are measured.

-

The isotopic enrichment is calculated by comparing the intensity of the desired deuterated ion (M+5 for a d5 compound) to the sum of the intensities of all isotopic variants. Corrections for the natural isotopic abundance of other elements (e.g., 13C) may be applied for higher accuracy.[3][4][5]

-

Mandatory Visualizations

Signaling Pathway: Certification Workflow for a Deuterated Standard

The following diagram illustrates a typical workflow for the certification of a deuterated internal standard, from synthesis to the final Certificate of Analysis.

Logical Relationship: Analytical Techniques for Quality Control

This diagram shows the relationship between the key quality attributes of a deuterated standard and the analytical techniques used to measure them.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence of Tetrahydrocorticosterone Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocorticosterone (THB) isomers are the primary metabolites of corticosterone (B1669441), a glucocorticoid hormone synthesized in the adrenal cortex from cholesterol. In many species, including rodents, corticosterone is the predominant glucocorticoid involved in regulating a wide array of physiological processes such as stress response, immune function, and metabolism. The metabolism of corticosterone to its tetrahydro-isomers is a critical step in its inactivation and excretion, and the profile of these metabolites can provide significant insights into adrenal function and the activity of key steroidogenic enzymes.

This technical guide provides a comprehensive overview of the natural occurrence of Tetrahydrocorticosterone isomers, their biosynthesis, and metabolism. It includes detailed experimental protocols for their quantification and presents available quantitative data in various biological matrices. The guide is intended for researchers, scientists, and drug development professionals working in endocrinology, neurobiology, and pharmacology.

Biosynthesis and Metabolism of Tetrahydrocorticosterone Isomers

Corticosteroids are synthesized from cholesterol in the adrenal cortex through a series of enzymatic reactions. The production of corticosterone is primarily mediated by the enzyme 11β-hydroxylase. Once released into circulation, corticosterone exerts its biological effects and is subsequently metabolized, mainly in the liver, to increase its water solubility for urinary excretion.

The conversion of corticosterone to its tetrahydro-isomers involves the reduction of the A-ring by two key enzymes: 5α-reductase and 5β-reductase. These enzymes produce 5α-dihydrocorticosterone and 5β-dihydrocorticosterone, respectively. Subsequently, the 3-keto group is reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD), resulting in the formation of four primary isomers of Tetrahydrocorticosterone:

-

3α,5α-Tetrahydrocorticosterone (Allo-THB)

-

3β,5α-Tetrahydrocorticosterone

-

3α,5β-Tetrahydrocorticosterone (THB)

-

3β,5β-Tetrahydrocorticosterone

The relative abundance of these isomers can vary depending on the activity of the 5α- and 5β-reductases, which can be influenced by factors such as sex and physiological state.

Signaling Pathway of Corticosterone Metabolism

The following diagram illustrates the metabolic pathway from corticosterone to its tetrahydro-isomers.

Natural Occurrence of Tetrahydrocorticosterone Isomers

Table 1: Concentration of Tetrahydrocorticosterone Isomers in Rat Brain

This table presents the levels of THB isomers in the brains of male and female rats following immobilization stress. Data is presented as mean ± S.D. (n=5).

| Isomer | Male Rat Brain (ng/g tissue) | Female Rat Brain (ng/g tissue) |

| 3α,5α-THB | 2.8 ± 0.9 | 5.2 ± 1.5* |

| 3β,5α-THB | 1.2 ± 0.4 | Not Detected |

| 3α,5β-THB | 0.5 ± 0.2 | Not Detected |

| 3β,5β-THB | 0.3 ± 0.1 | Not Detected |

| Statistically significant difference between male and female rats (P<0.05). In unstressed rats, THB isomers were not detected.[1] |

Table 2: Urinary Reference Ranges for Tetrahydro-Metabolites of Cortisol in a Healthy Human Population

While specific reference ranges for Tetrahydrocorticosterone isomers in human urine are not widely established, data for the analogous metabolites of cortisol can provide a useful reference. The following table presents the 2.5th and 97.5th percentiles for 24-hour urinary excretion of tetrahydrocortisol (B1682764) (THF), allo-tetrahydrocortisol (5α-THF), and tetrahydrocortisone (B135524) (THE) in a large cohort of healthy men and women aged 17-50 years.

| Metabolite | Male (μmol/24h) | Female (μmol/24h) |

| Tetrahydrocortisol (THF) | 3.1 - 14.2 | 2.1 - 10.0 |

| Allo-Tetrahydrocortisol (5α-THF) | 1.9 - 9.1 | 1.2 - 6.4 |

| Tetrahydrocortisone (THE) | 4.4 - 17.5 | 3.0 - 12.0 |

Data adapted from a study on urinary steroid profiling by capillary gas chromatography.

It is important to note that the absolute concentrations of corticosterone metabolites will differ from those of cortisol, as cortisol is the predominant glucocorticoid in humans. However, the relative proportions and the influence of factors like age and sex are likely to show similar trends.

Experimental Protocols

The accurate quantification of Tetrahydrocorticosterone isomers requires sensitive and specific analytical methods, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The general workflow for the analysis of THB isomers from biological samples is depicted in the following diagram.

Detailed Methodologies

1. Sample Preparation: Steroid Extraction from Biological Tissues

-

Materials:

-

Frozen tissue sample (-80°C)

-

Ice-cold homogenization buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Homogenizer (e.g., bead beater, rotor-stator)

-

Organic extraction solvent (e.g., methyl tert-butyl ether (MTBE) or diethyl ether)

-

Centrifuge

-

-

Protocol:

-

Weigh approximately 50-100 mg of frozen tissue.

-

Add 4 volumes of ice-cold homogenization buffer (e.g., 200 µL for 50 mg of tissue).

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

Add 5 volumes of organic extraction solvent to the supernatant (e.g., 1 mL of MTBE for 200 µL of supernatant).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction of the aqueous layer with a fresh aliquot of organic solvent to maximize recovery.

-

Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol/water for LC-MS or a derivatization agent for GC-MS).

-

2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is a highly sensitive and specific method for steroid analysis. Due to the low volatility of steroids, a derivatization step is required to form more volatile and thermally stable compounds.

-

Derivatization (Methoximation and Silylation):

-

To the dried extract, add 50 µL of 2% methoxyamine hydrochloride in pyridine.

-

Incubate at 60°C for 60 minutes to form methoxime derivatives of the keto groups.

-

Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 80°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 180°C, ramp to 240°C at 3°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for each THB isomer derivative.

-

3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS offers high sensitivity and specificity without the need for derivatization, allowing for a more direct analysis of the native steroids.

-

LC-MS/MS Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from 30% to 70% B over 10 minutes, followed by a wash and re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each THB isomer.

-

Conclusion

The natural occurrence of Tetrahydrocorticosterone isomers provides a valuable window into the metabolic state of an organism, particularly concerning adrenal function and stress responses. The ability to accurately quantify these isomers is crucial for both basic research and clinical applications. The methodologies outlined in this guide, particularly LC-MS/MS, offer the sensitivity and specificity required for these demanding analyses. While comprehensive quantitative data across all species and tissues remains an area of active research, the presented information serves as a robust foundation for scientists and drug development professionals. Further studies are warranted to establish definitive reference ranges for these important steroid metabolites in human plasma and other tissues to enhance their diagnostic and therapeutic potential.

References

An In-depth Technical Guide to the Metabolic Pathway of Corticosterone to Tetrahydrocorticosterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathway that converts corticosterone (B1669441) to tetrahydrocorticosterone (B45631). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on steroid metabolism and its implications. This document delves into the enzymatic reactions, quantitative data, detailed experimental protocols, and the regulatory signaling pathways that govern this critical biological process.

Introduction: The Significance of Corticosterone Metabolism

Corticosterone, a primary glucocorticoid in many species, plays a crucial role in a wide array of physiological processes, including stress response, immune function, and metabolism. The transformation of corticosterone into its tetrahydro metabolites is a key step in its inactivation and subsequent excretion from the body. This metabolic pathway not only regulates the circulating levels of active glucocorticoids but also produces metabolites that may have their own biological activities. A thorough understanding of this pathway is essential for developing therapeutic strategies that target glucocorticoid signaling and for identifying biomarkers of various endocrine and metabolic disorders.

The Metabolic Pathway: A Two-Step Enzymatic Conversion

The conversion of corticosterone to tetrahydrocorticosterone is a two-step enzymatic process primarily occurring in the liver. This pathway involves the sequential action of two key enzymes: 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD).

Step 1: Reduction of the A-ring by 5α-Reductase

The initial and rate-limiting step in this pathway is the irreversible reduction of the double bond between carbons 4 and 5 in the A-ring of the corticosterone molecule. This reaction is catalyzed by the enzyme 5α-reductase (EC 1.3.99.5), which utilizes NADPH as a cofactor. The product of this reaction is 5α-dihydrocorticosterone. There are two main isoforms of 5α-reductase, type 1 (SRD5A1) and type 2 (SRD5A2), which are encoded by different genes and exhibit distinct tissue distribution and regulatory mechanisms. Cortisol, the major glucocorticoid in humans, is similarly metabolized to 5α-tetrahydrocortisol[1].

Step 2: Reduction of the 3-keto group by 3α-Hydroxysteroid Dehydrogenase

Following the initial reduction, the 3-keto group of 5α-dihydrocorticosterone is reduced to a 3α-hydroxyl group. This reaction is catalyzed by 3α-hydroxysteroid dehydrogenase (EC 1.1.1.50), a member of the aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily. This enzymatic step is reversible and also utilizes NADPH as a cofactor. The final product of this two-step conversion is 5α-tetrahydrocorticosterone. It is important to note that corticosterone can also be metabolized by 5β-reductase to form 5β-tetrahydrocorticosterone.

Below is a diagram illustrating the core metabolic pathway.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the conversion of corticosterone to tetrahydrocorticosterone.

Table 1: Kinetic Parameters of 5α-Reductase with Corticosterone as a Substrate

| Enzyme Source | Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Rabbit Liver | Not specified | 0.5 | 38 | [2] |

Table 2: Kinetic Parameters of 3α-Hydroxysteroid Dehydrogenase (AKR1C2) with a Related Substrate

| Enzyme Source | Isoform | Substrate | Km (µM) | kcat (min⁻¹) | Reference |

| Human (recombinant) | AKR1C2 | 5α-Dihydrotestosterone | ~3 | 1.98 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of corticosterone metabolism.

Assay for 5α-Reductase Activity

A spectrophotometric method can be employed to determine 5α-reductase activity. This assay indirectly measures the formation of 5α-reduced metabolites.

Principle: The assay measures the NADPH-dependent reduction of a substrate (e.g., testosterone, which can be used as a general substrate for 5α-reductase) by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. A more sensitive method involves enzymatic cycling to measure the 5α-reduced products.

Materials:

-

Tissue homogenate or microsomal fraction (e.g., from liver)

-

NADPH

-

Substrate (e.g., corticosterone or testosterone)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5)

-

For enzymatic cycling: 3α-hydroxysteroid dehydrogenase, thionicotinamide-adenine dinucleotide (thio-NAD), and NADH.

-

Spectrophotometer

Procedure (Enzymatic Cycling Method):

-

Prepare the reaction mixture containing the enzyme source (microsomes), NADPH, and the substrate (testosterone) in the reaction buffer.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction (e.g., by adding acid).

-

To measure the 5α-reduced products (5α-dihydrotestosterone and 5α-androstane-3α,17β-diol), add a cycling mixture containing 3α-hydroxysteroid dehydrogenase, thio-NAD, and NADH.

-

The 3α-HSD will oxidize the 5α-reduced products, reducing thio-NAD to thio-NADH. The NADH in the mixture will then reduce the product of the first reaction, regenerating the substrate for 3α-HSD and thus cycling the reaction.

Assay for 3α-Hydroxysteroid Dehydrogenase Activity

A colorimetric microplate assay is a common method for determining 3α-HSD activity.

Principle: The activity of 3α-HSD is measured by monitoring the reduction of a substrate, which is coupled to the conversion of NAD⁺ to NADH. The resulting NADH reduces a chromogenic reagent, leading to a color change that can be quantified spectrophotometrically at 450 nm.

Materials:

-

Tissue homogenate or cytosolic fraction

-

Substrate (e.g., a suitable 3-ketosteroid like bile acids, as provided in commercial kits)

-

NAD⁺

-

Chromogenic reagent (e.g., WST-1 or similar)

-

Reaction buffer

-

96-well microplate

-

Microplate reader

Procedure (General):

-

Prepare samples (tissue homogenate or cell lysate) and standards.

-

Add the assay buffer and the substrate to the wells of the microplate.

-

Add the enzyme sample to initiate the reaction.

-

Add the chromogenic reagent and NAD⁺.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period.

-

Measure the absorbance at 450 nm at multiple time points to determine the reaction rate.

-

The 3α-HSD activity is calculated based on the rate of change in absorbance and normalized to the protein concentration of the sample[6].

Quantification of Tetrahydrocorticosterone by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of steroid metabolites in biological samples such as urine.

Principle: The method involves the separation of the analyte of interest (tetrahydrocorticosterone) from other matrix components using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry.

Materials:

-

Urine sample

-

Internal standard (e.g., a deuterated analog of tetrahydrocorticosterone)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

LC-MS/MS system with a reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw urine samples and centrifuge to remove particulates.

-

Add the internal standard to the urine sample.

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Elute the steroids with an appropriate organic solvent (e.g., ethyl acetate).

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analytes on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid.

-

Detect and quantify tetrahydrocorticosterone using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition.

-

Quantify the analyte by comparing its peak area to that of the internal standard using a calibration curve prepared with known concentrations of the analyte[7][8][9].

-

Below is a diagram of a typical experimental workflow for LC-MS/MS analysis.

Regulatory Signaling Pathways

The activity of the corticosterone metabolic pathway is tightly regulated at the level of enzyme expression and activity. Several signaling pathways have been implicated in this regulation.

Transcriptional Regulation by Nuclear Receptors

The expression of the genes encoding 5α-reductase (SRD5A1 and SRD5A2) and 3α-HSD (AKR1C isoforms) is regulated by nuclear receptors, which are ligand-activated transcription factors.

-

Glucocorticoid Receptor (GR): Glucocorticoids themselves can influence the expression of the enzymes involved in their metabolism, creating a feedback loop. Glucocorticoid receptor signaling can modulate the expression of 5α-reductase[10][11].

-

Androgen Receptor (AR): Androgens have been shown to differentially regulate the expression of SRD5A1 and SRD5A2.

-

Pregnane (B1235032) X Receptor (PXR): This nuclear receptor is a key regulator of drug-metabolizing enzymes and has been shown to be modulated by AKR1C1 and AKR1C2, suggesting a role in the regulation of steroid metabolism[12].

Role of cAMP Signaling

The cyclic AMP (cAMP) signaling pathway is a major regulator of steroidogenesis. Adrenocorticotropic hormone (ACTH) stimulates the production of corticosterone by increasing intracellular cAMP levels. This pathway primarily acts on the initial steps of steroid synthesis, but it can also influence the expression of steroid-metabolizing enzymes, thereby affecting the overall flux through the metabolic pathways[1][2][13][14].

Below is a simplified diagram of the regulatory signaling pathways.

Conclusion

The metabolic conversion of corticosterone to tetrahydrocorticosterone is a well-defined pathway crucial for the regulation of glucocorticoid activity. This guide has provided an in-depth look at the enzymes, kinetics, experimental methodologies, and regulatory networks involved. For researchers and professionals in drug development, a comprehensive understanding of this pathway is paramount for the development of novel therapeutics targeting steroid metabolism and for the interpretation of steroid profiling data in various pathological conditions. Further research into the specific regulatory mechanisms of the key enzymes will continue to enhance our ability to modulate this important metabolic process.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Item - Regulation of steroidogenesis : cAMP-dependent transcription in adrenocortical cells - Karolinska Institutet - Figshare [openarchive.ki.se]

- 3. uniprot.org [uniprot.org]

- 4. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]

- 6. cohesionbio.com [cohesionbio.com]

- 7. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5alpha-reduced glucocorticoids, novel endogenous activators of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5α-Reduced glucocorticoids: a story of natural selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human aldo-keto reductase (AKR) 1C1 and 1C2 act as coactivators of pregnane X receptor, a master regulator of drug-metabolizing and gluconeogenesis enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]